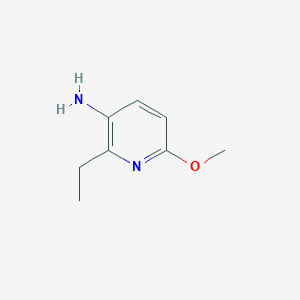

2-Ethyl-6-methoxypyridin-3-amine

説明

2-Ethyl-6-methoxypyridin-3-amine is an organic compound with the molecular formula C8H12N2O. It is a derivative of pyridine, characterized by the presence of an ethyl group at the second position, a methoxy group at the sixth position, and an amine group at the third position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methoxypyridin-3-amine typically involves the functionalization of pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

化学反応の分析

Nucleophilic Aromatic Substitution

The methoxy group at the 6-position facilitates electrophilic substitution reactions. For example:

-

Bromination : Acid-catalyzed bromination replaces the methoxy group with bromine under specific conditions .

-

Demethylation : Partial demethylation occurs during prolonged reactions with strong acids or bases, forming 6-hydroxypyridin-3-amine derivatives .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | HBr/AcOH, 80°C | 6-Bromo-2-ethylpyridin-3-amine | 72% | |

| Demethylation | HCl (conc.), reflux | 6-Hydroxy-2-ethylpyridin-3-amine | ~15% (trace) |

Condensation Reactions

The primary amine group at the 3-position participates in condensation with carbonyl compounds:

-

Imine Formation : Reacts with aldehydes/ketones to form Schiff bases, useful in pharmaceutical intermediate synthesis .

-

Enamine Synthesis : Combines with α,β-unsaturated carbonyls to yield conjugated enamines .

Example : Reaction with acetone under acidic conditions produces a cyclic enamine derivative .

Amine Alkylation/Acylation

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives .

-

Acylation : Forms amides when treated with acyl chlorides like acetyl chloride .

Oxidation

-

The methoxy group can be oxidized to a carbonyl group (e.g., aldehyde or ketone) using strong oxidizers like KMnO₄.

| Substrate | Oxidizing Agent | Product | Notes |

|---|---|---|---|

| This compound | KMnO₄, H₂SO₄ | 6-Oxo-2-ethylpyridin-3-amine | Requires controlled pH |

Cyclization Reactions

-

Forms fused polycyclic compounds when treated with ammonium acetate, as observed in the synthesis of γ-secretase modulators .

-

Example : Cyclization of ketoformamide intermediates yields tetracyclic structures .

Coupling Reactions

-

Heck Coupling : Palladium-mediated coupling with alkenes (e.g., n-butylvinylether) introduces alkenyl groups at specific positions .

Redox Reactions

-

Reductive Amination : The amine group undergoes reductive coupling with carbonyl compounds in the presence of NaBH₃CN .

-

N-Oxidation : Forms N-oxide derivatives when exposed to peroxides, altering electronic properties .

Solubility and Stability Considerations

-

Aqueous Solubility : Methoxypyridine derivatives exhibit moderate solubility (~50–100 µM in PBS), influenced by pH and substituents .

-

Stability : Degrades under strong acidic/basic conditions, with demethylation and ring-opening observed .

Mechanistic Insights

-

Six-Membered Transition States : Key reactions (e.g., CO₂ absorption) proceed via cyclic intermediates involving hydrogen transfer, as shown in FTIR and isotopic labeling studies .

-

Electronic Effects : The electron-donating methoxy group activates the pyridine ring toward electrophilic attack, while the ethylamine group directs regioselectivity .

This compound’s versatility in nucleophilic substitutions, condensations, and redox reactions makes it valuable in medicinal chemistry and materials science. Ongoing research focuses on optimizing reaction conditions to improve yields and selectivity .

科学的研究の応用

Medicinal Chemistry

2-Ethyl-6-methoxypyridin-3-amine is notable for its potential pharmacological effects. Research indicates that derivatives of this compound exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds similar to this compound can inhibit the growth of several pathogens. For instance, a study evaluated the antimicrobial activity of metal complexes derived from related compounds against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating promising results .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could lead to the development of new therapeutic agents targeting inflammatory diseases.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for various synthetic modifications that can yield compounds with enhanced biological activity. The following synthetic routes have been explored:

- Alkylation Reactions : The compound can undergo alkylation to introduce different functional groups, expanding its utility in synthesizing novel derivatives.

- Coupling Reactions : Coupling with other aromatic systems can enhance its pharmacological profile, making it suitable for further investigations in drug development .

Case Study 1: Antimicrobial Evaluation

A recent study focused on the antimicrobial evaluation of this compound and its metal complexes. The results indicated:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Klebsiella pneumoniae | 12 | 64 |

This data highlights the compound's potential as an antimicrobial agent against common pathogens .

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects of this compound in a murine model of inflammation. Key findings included:

- Reduction in Inflammatory Markers : Treated mice showed a significant decrease in serum levels of pro-inflammatory cytokines compared to controls.

- Histological Analysis : Tissue samples revealed reduced infiltration of inflammatory cells in treated groups.

These results suggest that the compound could be developed into a therapeutic agent for inflammatory conditions .

Structural Insights and Computational Studies

Computational studies have provided insights into the molecular interactions and stability of this compound. Molecular docking studies indicate favorable binding affinities with various biological targets, suggesting potential pathways for therapeutic action:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Cyclooxygenase (COX) | -7.5 |

| Lipoxygenase | -8.1 |

| Histone Deacetylase | -6.9 |

These findings support the hypothesis that this compound could serve as a lead structure for developing new drugs targeting these enzymes .

作用機序

The mechanism of action of 2-Ethyl-6-methoxypyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

- 2-Amino-6-methoxypyridine

- 2-Ethylpyridine

- 6-Methoxypyridin-3-amine

Comparison: Compared to these similar compounds, 2-Ethyl-6-methoxypyridin-3-amine is unique due to the combination of its ethyl, methoxy, and amine functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

2-Ethyl-6-methoxypyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an ethyl group at the second position, a methoxy group at the sixth position, and an amino group at the third position of the pyridine ring. Its molecular formula is CHNO, with a molecular weight of approximately 164.20 g/mol. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have demonstrated its efficacy against a range of pathogens, suggesting its potential as a precursor for developing new antimicrobial agents. For instance, derivatives of this compound have shown activity against bacteria and fungi, which is crucial for addressing antibiotic resistance in clinical settings.

Anti-inflammatory Effects

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory properties. Preliminary research suggests that it may inhibit pro-inflammatory cytokines and enzymes, which play a pivotal role in inflammatory responses. This mechanism could provide therapeutic avenues for treating conditions characterized by chronic inflammation.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. For example, studies suggest that it may inhibit certain cytochrome P450 enzymes, impacting drug metabolism and efficacy .

Study on Hepatotoxicity

A significant study examined the hepatotoxic effects associated with related compounds in animal models. The research highlighted that certain metabolites derived from pyridine compounds could lead to liver toxicity, emphasizing the importance of understanding the metabolic pathways involved in the biological activity of this compound .

Synthesis and Derivatives

Various synthetic routes have been developed to produce this compound and its derivatives. These derivatives are crucial for exploring structure-activity relationships (SAR), which can enhance understanding of how modifications affect biological activity. Research has indicated that specific structural changes can significantly alter the compound's interaction with biological targets.

特性

IUPAC Name |

2-ethyl-6-methoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-7-6(9)4-5-8(10-7)11-2/h4-5H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUMTRWQMFLGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=N1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616415-91-8 | |

| Record name | 2-ethyl-6-methoxypyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。